1-Ethyl-1,2,3,4-tetrahydroquinoline

Description

The study of 1-Ethyl-1,2,3,4-tetrahydroquinoline is situated within the larger field of heterocyclic chemistry, a cornerstone of organic and medicinal chemistry. Understanding this specific compound necessitates an appreciation of its structural framework and the research trends that have brought it and similar molecules to the forefront of scientific investigation.

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold is a prominent structural motif in a vast array of naturally occurring and synthetically produced compounds. nih.govmdpi.com As a nitrogen-containing heterocycle, it forms the core of many alkaloids and is a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules. acs.orgresearchgate.netnih.gov The versatility of the THQ framework allows for a wide range of chemical modifications, making it an attractive target for the development of new synthetic methodologies. researchgate.net

The significance of the tetrahydroquinoline nucleus is underscored by its presence in various bioactive compounds, including those with antiarrhythmic, schistosomicidal, and antiviral properties. nih.govmdpi.com Researchers have focused on developing efficient synthetic routes to this scaffold, with domino reactions emerging as a particularly effective strategy for creating complex THQ derivatives with high atom economy and efficiency. nih.gov These methods often involve the cyclization of appropriately substituted anilines and have contributed significantly to the library of available THQ-based compounds for further research. nih.govmdpi.com The continuous exploration of new synthetic pathways, such as those involving metal-mediated heterocyclization or photochemical approaches, highlights the ongoing importance of the tetrahydroquinoline scaffold in contemporary chemical research. nih.gov

Within the broader family of tetrahydroquinolines, N-alkyl derivatives represent a particularly important subclass. acs.org The nitrogen atom at the 1-position of the tetrahydroquinoline ring provides a convenient handle for introducing various alkyl groups, which can significantly influence the molecule's physical, chemical, and biological properties. The N-ethyl group in this compound is a prime example of such a modification.

Research into N-alkyl tetrahydroquinolines has been driven by their potential applications in medicinal chemistry. acs.org For instance, N-benzyltetrahydroquinolines are of considerable interest due to their therapeutic potential as β3-adrenergic receptor agonists, HDAC6 inhibitors, and agents with antitumor and anti-HIV activity. acs.org The synthesis of N-alkyl tetrahydroquinolines is often achieved through the reductive alkylation of quinolines or the direct N-alkylation of the parent tetrahydroquinoline. acs.orgorganic-chemistry.org The development of one-pot tandem reactions, where a quinoline (B57606) is first reduced to a tetrahydroquinoline and then alkylated in the same vessel, represents a step-economical approach to accessing these valuable compounds. acs.org

Academic research on the 1,2,3,4-tetrahydroquinoline core has followed several key trajectories, primarily centered on the development of novel and efficient synthetic methods. acs.orgnih.gov A significant portion of this research is dedicated to creating diverse libraries of substituted tetrahydroquinolines for biological screening. mdpi.com

One major research avenue involves the use of domino, tandem, or cascade reactions to construct the heterocyclic ring system in a single operation. nih.gov These reactions are prized for their efficiency and ability to generate molecular complexity from simple starting materials. nih.gov Another important area of focus is enantioselective synthesis, which aims to produce specific stereoisomers of chiral tetrahydroquinolines, a critical consideration for pharmaceutical applications. organic-chemistry.org

Furthermore, researchers have explored a variety of catalytic systems to facilitate the synthesis of tetrahydroquinolines. These include metal-based catalysts (e.g., palladium, iridium, silver, gold) and organocatalysts like boronic acids and chiral phosphoric acids. nih.govacs.orgorganic-chemistry.org The choice of catalyst can influence the reaction's efficiency, selectivity, and substrate scope. organic-chemistry.org The investigation of different reaction conditions, such as microwave irradiation and photochemical methods, also constitutes an active area of research aimed at developing more sustainable and practical synthetic protocols. nih.govrsc.org

Data Tables

The following tables provide key chemical information for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 16768-69-7 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.25 g/mol |

| InChI | InChI=1S/C11H15N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,2,5,7,9H2,1H3 |

| InChIKey | QYKOLWLKTJIVEX-UHFFFAOYSA-N |

| SMILES | CCN1CCCC2=C1C=CC=C2 |

Table 2: Spectroscopic Data Reference for this compound

| Spectrum Type | Reference |

|---|---|

| ¹³C NMR | SpectraBase: 1wmi46HmFLZ |

| GC-MS | SpectraBase: fWGmwC61EG |

Note: The data in this table is based on publicly available spectral information. spectrabase.com

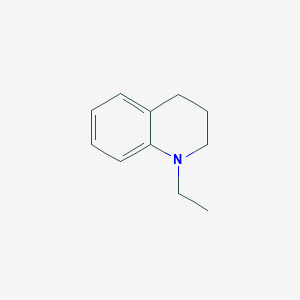

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKOLWLKTJIVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073411 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16768-69-7 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16768-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 1-ethyl-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016768697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16768-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Modern Approaches to the Construction of the Tetrahydroquinoline Ring System

The construction of the tetrahydroquinoline ring system has evolved significantly, with modern approaches favoring efficiency, selectivity, and complexity in a single operation. These methods provide powerful tools for accessing a wide range of substituted tetrahydroquinolines, including 1-ethyl-1,2,3,4-tetrahydroquinoline, by judicious choice of starting materials.

Domino and Cascade Reactions in Tetrahydroquinoline Synthesis

Domino reactions, also referred to as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov This strategy is prized for its high atom economy, reduced waste, and ability to rapidly build molecular complexity from simple precursors, making it a prime example of green chemistry. nih.gov

A powerful domino process for constructing heterocyclic systems is the Knoevenagel condensation followed by a hetero-Diels-Alder reaction. iupac.org This sequence typically involves the condensation of an aldehyde with a 1,3-dicarbonyl compound, catalyzed by a weak base, to form a reactive diene intermediate. iupac.org This intermediate can then undergo an intramolecular cycloaddition.

While not a direct Aza-Michael-Michael addition in name, the underlying principle of sequential conjugate additions is central to many domino routes to nitrogen heterocycles. For instance, a domino Michael-SNAr approach has been successfully used to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones. nih.gov This process involves a Michael addition of a primary amine to an enone, followed by an intramolecular SNAr ring closure. nih.gov By selecting an appropriate N-ethylated amine, this strategy could be conceptually adapted for the synthesis of derivatives related to this compound.

The Povarov reaction is one of the most versatile and widely used methods for synthesizing the tetrahydroquinoline core. mdpi.comresearchgate.net It is a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction, typically involving three components: an aromatic amine, an aldehyde, and an electron-rich alkene. chem-station.comnih.gov The reaction proceeds via the in-situ formation of an arylimine from the amine and aldehyde, which then acts as the azadiene in the cycloaddition with the alkene. nih.gov The use of N-ethylaniline as the amine component in this reaction provides a direct route to this compound derivatives.

The reaction can be catalyzed by various Lewis or Brønsted acids, and even mechanochemical, solvent-free conditions have been developed, enhancing its "green" credentials. mdpi.comnih.gov The versatility of the Povarov reaction allows for the synthesis of highly functionalized tetrahydroquinolines with good to excellent yields and diastereoselectivities. mdpi.com

| Catalyst/Promoter | Dienophile (Alkene) | Key Features |

| FeCl₃ (mechanochemical) | Styrenes | Yields cis-2,4-diphenyl-1,2,3,4-tetrahydroquinolines. mdpi.com |

| Phosphomolybdic acid | Vinyl acetamides | Application of vibratory milling. mdpi.com |

| InCl₃ | Electron-rich olefins | Effective Lewis acid catalyst for the three-component reaction. nih.gov |

| Helquats (HQs) | General alkenes | Act as single-electron transfer oxidants through a cation-radical mechanism. nih.gov |

| Copper(II) Chloride (CuCl₂) | Vinyl ethers | One-pot synthesis from N-methyl-N-alkylanilines at room temperature. nih.gov |

Beyond multicomponent reactions, various intramolecular cyclization strategies are employed to construct the tetrahydroquinoline ring. These methods often involve forming one of the crucial C-C or C-N bonds in the final ring-closing step.

A notable example is the reductive cyclization of 2-nitrochalcones. nih.gov Under catalytic hydrogenation conditions (e.g., H₂/Pd-C), the nitro group is reduced to an amine, which can then participate in a cyclization cascade. nih.gov Similarly, the reduction of aromatic azides to anilines in the presence of a side-chain ketone can trigger a cyclization/ring-opening sequence to furnish quinolinone derivatives. nih.govmdpi.com

Metal-mediated heterocyclization offers another powerful route. For example, an iron(III) complex can promote an intramolecular nitrene C-H insertion process from aryl azides to yield 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govmdpi.com The Pictet-Spengler reaction, a fundamental process for synthesizing tetrahydroisoquinolines, involves the cyclization of a β-arylethylamine with a carbonyl compound. clockss.orgnih.gov Modified versions of this reaction, using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), have expanded its scope to less activated systems. clockss.org These principles of intramolecular electrophilic cyclization onto an activated aromatic ring are foundational in heterocyclic synthesis and are conceptually applicable to tetrahydroquinoline construction.

Catalytic Methods for Tetrahydroquinoline Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocycles by enabling reactions that were previously difficult or impossible. These methods often proceed with high selectivity under mild conditions.

Zirconium Catalysis: Zirconium-based catalysts are noted for their low toxicity and flexibility. nih.gov Zirconium compounds like nano-ZrO₂ can function as effective Lewis acid catalysts. nih.gov In proposed mechanisms for the synthesis of related heterocycles like tetrahydropyridines, ZrO₂ activates carbonyl groups, facilitating key bond-forming steps such as intermolecular Mannich reactions and subsequent cyclization and tautomerization steps. nih.gov While specific applications to this compound are not extensively detailed, the fundamental Lewis acidity of zirconium catalysts makes them suitable for promoting the necessary condensation and cyclization reactions from appropriate N-ethylaniline precursors.

Manganese Catalysis: Manganese is an earth-abundant and inexpensive metal, making it an attractive catalyst for sustainable chemistry. A highly atom-efficient strategy for synthesizing 1,2,3,4-tetrahydroquinolines is the "borrowing hydrogen" methodology, promoted by a manganese(I) PN³ pincer complex. nih.govacs.org This one-pot cascade reaction utilizes 2-aminobenzyl alcohols and simple secondary alcohols to construct the tetrahydroquinoline ring, with water as the only byproduct. acs.orgthieme-connect.com The choice of base is crucial for selectively yielding the tetrahydroquinoline product over the fully oxidized quinoline (B57606). nih.govacs.org This method avoids the need for pre-functionalized substrates or external reducing agents. acs.org

| Substrate 1 (Amino Alcohol) | Substrate 2 (Alcohol) | Base | Yield of Tetrahydroquinoline |

| 2-Aminobenzyl alcohol | 1-Phenylethanol | KH/KOH | 81% acs.org |

| 2-Aminobenzyl alcohol | 1-(p-Tolyl)ethanol | KH/KOH | 75% acs.org |

| 2-Aminobenzyl alcohol | 1-(4-Methoxyphenyl)ethanol | KH/KOH | 76% acs.org |

| 2-Amino-5-methylbenzyl alcohol | 1-Phenylethanol | KH/KOH | 78% acs.org |

Copper Catalysis: Copper catalysts, being inexpensive and relatively non-toxic, are widely employed in organic synthesis. nih.gov Several copper-catalyzed methods for tetrahydroquinoline synthesis have been developed. One approach involves a copper(II)-mediated oxidative C-H/Ar-H coupling. acsgcipr.org Another efficient method is the one-pot reaction of N-methyl-N-alkylanilines with vinyl ethers, catalyzed by CuCl₂ in the presence of t-butyl hydroperoxide (TBHP), to form 4-substituted tetrahydroquinolines. nih.gov Applying this to an N-ethylaniline derivative would be a direct route to the target compound. Furthermore, copper hydride catalysis has been used for the enantioselective hydroallylation of 1,2-dihydroquinolines to afford chiral 4-allyl-substituted tetrahydroquinolines. acs.org

| Copper Catalyst | Reactants | Key Features |

| CuCl₂ | N,N-dimethylaniline, n-butyl vinyl ether | One-pot reaction at room temperature; affords 4-butoxy-1-methyl-1,2,3,4-tetrahydroquinoline. nih.gov |

| Cu(OAc)₂ | N,N-dimethylaniline | Oxidative cyclization in aqueous medium at room temperature. bohrium.com |

| CuCl/(R,R)-Ph-BPE | 1,2-Dihydroquinolines, Allylboronates | Asymmetric hydroallylation to give chiral 4-allyl tetrahydroquinolines. acs.org |

| Copper(I) Hydride | Michael acceptors, Anilines | Tandem borylation and Mannich-type cyclization. proquest.com |

Ruthenium Catalysis: Ruthenium complexes are powerful catalysts for a variety of organic transformations. Half-sandwich ruthenium complexes have shown high activity in the one-pot synthesis of quinolines and tetrahydroquinolines from amino alcohols and ketones under mild conditions. acs.orgnih.gov These catalysts are versatile, also facilitating the selective hydrogenation of the initially formed quinoline to the corresponding tetrahydroquinoline. acs.org Additionally, Ru(II)-catalyzed C-H activation has been used for the highly regioselective C8-hydroxylation of the tetrahydroquinoline scaffold, demonstrating the utility of ruthenium catalysis for post-synthesis functionalization. figshare.comacs.org This chelation-assisted reaction uses a removable N-pyrimidyl directing group to achieve high selectivity. figshare.com

| Ruthenium Catalyst | Reactants | Product Type |

| Half-sandwich Ru complexes | Amino alcohols, Ketones | One-pot synthesis of tetrahydroquinolines. acs.orgnih.gov |

| [Ru(p-cymene)Cl₂]₂ | N-pyrimidyl-tetrahydroquinolines, K₂S₂O₈ | C8-hydroxylated tetrahydroquinolines. figshare.com |

| Arene/Ru/TsDPEN complexes | 1-Aryl dihydroisoquinolines | Asymmetric transfer hydrogenation to chiral tetrahydroisoquinolines (related scaffold). organic-chemistry.org |

Organocatalysis and Biocatalysis for Enantioselective Syntheses

The demand for enantiomerically pure pharmaceuticals has propelled the development of asymmetric catalytic systems. Organocatalysis and biocatalysis have emerged as powerful tools for the enantioselective synthesis of tetrahydroquinolines, offering alternatives to traditional metal-based catalysts. taylorfrancis.com

Organocatalysis:

Chiral phosphoric acids have proven to be particularly effective organocatalysts in this arena. organic-chemistry.org One notable strategy involves the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction with a Hantzsch ester, all catalyzed by a single chiral phosphoric acid. organic-chemistry.org This dual-catalysis approach affords a variety of 2-substituted tetrahydroquinolines in excellent yields and with high enantioselectivities. organic-chemistry.org

Supramolecular organocatalysis represents another innovative approach. For instance, a combination of quinidine-NH-thiourea and L-phenylalanine has been utilized to catalyze the synthesis of functionalized chiral tetrahydroquinolines from simple starting materials, followed by a reductive amination step. nih.gov

Biocatalysis:

Biocatalysis offers the advantages of high efficiency, environmental benignity, and exceptional chemo-, regio-, and stereoselectivity. taylorfrancis.com Enzymes are increasingly employed for the synthesis of optically active 1,2,3,4-tetrahydroquinolines (THQs). While numerous biocatalytic methods have been developed for producing chiral THQs with substituents at the C2 and C4 positions, achieving high enantioselectivity for substrates with bulky groups remains a challenge. taylorfrancis.com

A noteworthy example is the use of the microorganism Rhodococcus equi ZMU-LK19 in a cascade biocatalysis system. This system facilitates a sequential asymmetric hydroxylation and diastereoselective oxidation of (±)-2-substituted-tetrahydroquinolines. rsc.org This process yields chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric ratios (up to 99:1 dr) and excellent enantiomeric excess (>99% ee), alongside chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones. rsc.orgnih.gov

| Catalyst System | Substrate Type | Product Type | Key Features |

| Chiral Phosphoric Acid | 2-Aminochalcones | 2-Substituted Tetrahydroquinolines | Excellent yields and enantioselectivities. organic-chemistry.org |

| Quinidine-NH-thiourea / L-phenylalanine | Simple Substrates | Functionalized Chiral Tetrahydroquinolines | Supramolecular organocatalysis. nih.gov |

| Rhodococcus equi ZMU-LK19 | (±)-2-Substituted-Tetrahydroquinolines | Chiral 2-Substituted-1,2,3,4-tetrahydroquinoline-4-ols | High dr and ee; cascade biocatalysis. rsc.orgnih.gov |

Photochemical Approaches to Tetrahydroquinolines

Photochemical reactions offer unique pathways to complex molecules, often under mild conditions. In the context of tetrahydroquinoline synthesis, photochemistry has been employed to induce radical annulations and cyclizations.

One prominent method involves the photochemically induced radical annulation between maleimides and N-alkyl anilines. nih.gov This reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between the reactants. nih.gov This strategy has been successfully applied to the synthesis of a library of tetrahydroquinolines with potential applications in epigenetics. nih.gov The process is initiated by visible light and can be catalyzed by an EDA active acceptor, such as 1,2-dibenzoylethylene, which is regenerated by aerobic oxidation. nih.gov

Another photochemical approach involves the irradiation of a nitrobenzene (B124822) derivative in the presence of a catalyst like TiO2. nih.gov For example, irradiating an ethanol (B145695) solution of 3-methyl-1-nitrobenzene at 350 nm with TiO2 leads to the formation of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline. nih.gov The proposed mechanism involves the TiO2-catalyzed reduction of the nitro group to an aniline (B41778) and the simultaneous oxidation of ethanol to acetaldehyde (B116499). The resulting aniline and acetaldehyde then react to form an imine, which undergoes a [4+2] cycloaddition with ethyl vinyl ether (formed from the acetal (B89532) of acetaldehyde) to yield the tetrahydroquinoline product. nih.gov

| Photochemical Method | Reactants | Catalyst/Conditions | Product |

| Radical Annulation | Maleimides and N-Alkyl Anilines | Visible Light, EDA Active Acceptor | Tetrahydroquinoline Library |

| TiO2-Catalyzed Cyclization | 3-Methyl-1-nitrobenzene and Ethanol | TiO2, 350 nm UV light | 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline |

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. nih.gov Several such strategies have been developed for the synthesis of this compound and its analogues.

A three-component cascade reaction has been reported involving 2-alkenyl aniline, various aldehydes, and ethyl cyanoacetate (B8463686) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This reaction proceeds via a Knoevenagel condensation of the aldehyde and ethyl cyanoacetate, followed by an aza-Michael–Michael addition with the 2-alkenyl aniline to furnish highly substituted 1,2,3,4-tetrahydroquinolines. rsc.org

Another example is the boronic acid-catalyzed one-pot reduction of quinolines with a Hantzsch ester, followed by an N-arylation via a Chan-Evans-Lam coupling. researchgate.net This method is notable for the dual role of the boronic acid, which acts as both a catalyst for the reduction and a reagent for the N-arylation. researchgate.net This process provides a step-economical route to N-aryl tetrahydroquinolines under mild conditions. researchgate.netthieme-connect.com

The Mannich reaction, a classic MCR, has also been adapted for the synthesis of tetrahydroquinoline derivatives. nih.gov A one-pot, three-component condensation of formaldehyde, an amine, and tetrahydroquinoline under reflux conditions with a catalytic amount of HCl yields N-Mannich bases of tetrahydroquinoline. nih.gov

| Reaction Type | Components | Catalyst/Reagent | Product |

| Three-Component Cascade | 2-Alkenyl Aniline, Aldehyde, Ethyl Cyanoacetate | DBU | Highly Substituted 1,2,3,4-Tetrahydroquinolines |

| One-Pot Reduction/N-Arylation | Quinoline, Hantzsch Ester, Arylboronic Acid | Boronic Acid | N-Aryl Tetrahydroquinolines |

| One-Pot Mannich Reaction | Formaldehyde, Amine, Tetrahydroquinoline | HCl | N-Mannich Bases of Tetrahydroquinoline |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of tetrahydroquinolines is no exception, with several environmentally benign methods being developed.

The use of biocatalysis, as discussed in section 2.1.2.2, is inherently a green approach due to the mild reaction conditions and biodegradable nature of the catalysts. taylorfrancis.com Similarly, one-pot and multicomponent reactions contribute to green chemistry by reducing the number of synthetic steps, solvent usage, and purification processes. nih.gov

A notable example of a green synthetic route is the ligand- and base-free silver-catalyzed reduction of quinolines. organic-chemistry.org This method provides a facile and environmentally friendly access to various 1,2,3,4-tetrahydroquinoline (B108954) derivatives at room temperature, with the effective reducing species being a silver-hydride (Ag-H). organic-chemistry.org

Furthermore, an iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol (B51772) offers a sustainable route to tetrahydroquinolines, with water being the only byproduct. organic-chemistry.org The use of unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as a hydrogen source for the regioselective hydrogenation of quinoline derivatives also represents a highly efficient and reusable catalytic system. organic-chemistry.org

Stereoselective and Regioselective Synthesis of this compound Analogues

The biological activity of tetrahydroquinoline derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.

Enantioselective Approaches to Chiral Tetrahydroquinolines

The enantioselective synthesis of chiral tetrahydroquinolines can be achieved through various catalytic systems. Asymmetric hydrogenation of quinolines is a direct approach to chiral tetrahydroquinolines. Iridium-diamine catalysts have been shown to be effective for the asymmetric hydrogenation of quinolines to produce optically active 1,2,3,4-tetrahydroquinolines.

A novel iridium-catalyzed asymmetric hydrogenation protocol has been developed for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives, which are structurally related to tetrahydroquinolines. rsc.org By simply changing the reaction solvent, both enantiomers of mono-substituted chiral THQs can be selectively obtained in high yields and with excellent enantioselectivities. rsc.org For 2,3-disubstituted chiral THQs, this method yields the cis-hydrogenation products with high diastereomeric ratios and enantiomeric excess. rsc.org

As mentioned in section 2.1.2.2, both organocatalysis and biocatalysis provide powerful enantioselective routes. nih.govnih.gov Chiral phosphoric acid catalysis of the reaction of 2-aminochalcones is a prime example of an enantioselective organocatalytic method. organic-chemistry.org Biocatalytic approaches, such as the sequential asymmetric hydroxylation/diastereoselective oxidation using Rhodococcus equi, also deliver high enantioselectivity. rsc.orgnih.gov

Diastereoselective Control in Tetrahydroquinoline Formation

Diastereoselective control is crucial when multiple stereocenters are formed during a reaction. One strategy to achieve this is through a domino reaction involving the reduction of a nitro group, followed by cyclization and further reduction. nih.govmdpi.com For example, the catalytic reduction of a 2-nitroarylketone can trigger a sequence leading to a cyclic imine, which is then reduced in a highly diastereoselective manner to yield a cis-2,4-disubstituted tetrahydroquinoline. nih.govmdpi.com

A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) with cyanoalkenes has been developed to construct tetrahydroquinoline derivatives. frontiersin.org This method provides access to a variety of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities. frontiersin.org

The Petasis reaction, in combination with a Pomeranz-Fritsch-Bobbitt cyclization, has been used for the diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related heterocyclic system. nih.gov The stereoselectivity is directed by a chiral amine component used in the Petasis reaction. nih.gov

Regiocontrol in Functionalization and Cyclization Reactions (e.g., Nitration Regioselectivity)

The control of regioselectivity in electrophilic aromatic substitution reactions of this compound is a critical aspect of its functionalization. The nitrogen atom of the tetrahydroquinoline ring, bearing an ethyl group, is an activating ortho-, para-director. However, the outcome of such reactions can be influenced by several factors, including the nature of the electrophile, the reaction conditions, and the steric hindrance imposed by the N-ethyl group and the non-aromatic portion of the molecule.

A notable example of regiocontrol is the nitration of N-substituted tetrahydroquinolines. A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives has revealed that the regioselectivity can be finely tuned. researchgate.net While direct nitration of the parent tetrahydroquinoline under acidic conditions leads to the protonated species and can result in a mixture of isomers, the use of an N-substituent like the ethyl group in this compound directs the substitution primarily to the 6- and 8-positions.

Research has demonstrated that by carefully selecting the nitrating agent and reaction conditions, high regioselectivity for the 6-nitro isomer can be achieved. researchgate.net For instance, the nitration of N-protected tetrahydroquinolines has been systematically studied, providing a model for the behavior of this compound. The protection of the nitrogen atom prevents protonation under acidic nitration conditions, thus maintaining the ortho-, para-directing influence of the nitrogen. In the case of this compound, the ethyl group serves a similar purpose to a protecting group in this context.

The following table summarizes the typical conditions and outcomes for the regioselective nitration of N-substituted tetrahydroquinolines, which are applicable to this compound.

| N-Substituent | Nitrating Agent | Solvent | Temperature (°C) | Major Product | Reference |

|---|---|---|---|---|---|

| -COCF3 | HNO3/H2SO4 | - | 0 | 6-Nitro derivative | researchgate.net |

| -CHO | HNO3/Ac2O | - | -20 | 6-Nitro derivative | researchgate.net |

| -Ac | HNO3/H2SO4 | - | 0 | 6-Nitro and 8-Nitro mixture | researchgate.net |

These findings suggest that for this compound, nitration using a mild nitrating agent and controlled temperatures would favor the formation of 1-ethyl-6-nitro-1,2,3,4-tetrahydroquinoline. The steric bulk of the N-ethyl group and the adjacent methylene (B1212753) group of the heterocyclic ring may play a role in disfavoring substitution at the 8-position (ortho), thereby enhancing the selectivity for the 6-position (para).

Synthesis of Specifically Substituted this compound Derivatives

The synthesis of specifically substituted derivatives of this compound can be achieved through various synthetic methodologies. These methods often involve either the functionalization of a pre-formed this compound core or the construction of the substituted tetrahydroquinoline ring from suitably derivatized precursors.

One common approach is the electrophilic substitution of the aromatic ring of this compound. As discussed, the N-ethyl group is an activating, ortho-, para-director, facilitating reactions such as halogenation, Friedel-Crafts acylation, and sulfonation, primarily at the 6- and 8-positions.

Another powerful strategy involves domino or cascade reactions, which allow for the construction of highly substituted tetrahydroquinoline skeletons in a single pot. For instance, a three-component cascade reaction involving a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate has been reported for the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines. rsc.org This methodology could be adapted for the synthesis of derivatives of this compound by using an N-ethylated 2-alkenyl aniline as a starting material.

Furthermore, the cyclization of appropriately substituted N-ethyl anilines is a versatile route. For example, an iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol has been shown to produce tetrahydroquinolines. organic-chemistry.org A similar strategy could be envisioned for N-ethylanilines to yield this compound and its derivatives.

The following table presents examples of synthetic methods that can be applied to the synthesis of substituted this compound derivatives, based on general methodologies for tetrahydroquinoline synthesis.

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Domino Reaction (Aza-Michael-Michael Addition) | N-Ethyl-2-alkenyl aniline, Aldehyde, Ethyl cyanoacetate | DBU, Room Temperature | Highly substituted 1-ethyl-1,2,3,4-tetrahydroquinolines | rsc.org |

| Reductive Cyclization | N-Ethyl-2-nitroarylketone | H2, Pd/C | Substituted 1-ethyl-1,2,3,4-tetrahydroquinolines | nih.gov |

| Dehydrative [4+2] Aza-annulation | N-Ethyl-N-arylamide, Alkene | Tf2O; then NaBH4 | Substituted 1-ethyl-1,2,3,4-tetrahydroquinolines | organic-chemistry.org |

These advanced synthetic methodologies provide a robust toolbox for the preparation of a diverse range of this compound derivatives, enabling the fine-tuning of their chemical and physical properties for various applications. The choice of a specific synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Reaction Chemistry and Chemical Transformations of 1 Ethyl 1,2,3,4 Tetrahydroquinoline

Functionalization and Derivatization Strategies of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold of 1-ethyl-1,2,3,4-tetrahydroquinoline is amenable to various functionalization and derivatization reactions. These transformations can target either the aromatic portion or the saturated heterocyclic ring, leading to a diverse array of substituted analogs.

One common strategy involves electrophilic aromatic substitution on the benzene (B151609) ring. The position of substitution is directed by the activating and ortho-, para-directing effect of the nitrogen atom, although this can be modulated by the reaction conditions and the nature of the electrophile.

Furthermore, the secondary amine within the tetrahydroquinoline ring can undergo a variety of reactions. For instance, N-acylation, N-alkylation, and N-arylation are common transformations that introduce diverse substituents onto the nitrogen atom.

The carbon atoms of the heterocyclic ring can also be functionalized. For example, lithiation of the C-8 position followed by reaction with an electrophile can introduce substituents at this position. Additionally, reactions involving the enamine-like character of the dihydroquinoline intermediate, formed by partial oxidation, can lead to functionalization at the C-2 or C-4 positions.

Ring Opening and Rearrangement Reactions of the Tetrahydroquinoline Scaffold

Under certain conditions, the tetrahydroquinoline ring system can undergo ring-opening or rearrangement reactions. These transformations often require significant energy input or specific reagents to break the relatively stable heterocyclic ring.

One potential pathway for ring opening involves cleavage of the C-N bond. This can be achieved through methods such as hydrogenolysis, although this typically requires harsh conditions. Another possibility is through oxidative cleavage, where the ring is opened by strong oxidizing agents.

Rearrangement reactions of the tetrahydroquinoline scaffold are less common but can occur under specific circumstances. For instance, acid-catalyzed rearrangements have been observed in related systems, potentially leading to the formation of different heterocyclic structures. mdpi.com One documented rearrangement involves the conversion of 1-indanone (B140024) O-TBS oxime to a tetrahydroquinoline, proceeding through an intermediate cyclic imine. nih.gov Another example is the reaction of N-indanyl(methoxy)amines with organometallic reagents, which, after a series of steps including deprotonation and coordination, results in a 2-substituted tetrahydroquinoline. nih.gov

A reduction-cyclization-ring opening sequence has also been reported for related substrates. mdpi.com Treatment of aromatic azides with hydrogen over a palladium-on-carbon catalyst leads to the formation of spirocyclopropyl imines, which upon further hydrogenation undergo ring opening to yield 2,3-disubstituted quinolinone derivatives. nih.gov

Oxidation and Dehydrogenation Chemistry of Tetrahydroquinolines (e.g., to Dihydroquinolines)

The oxidation of this compound is a significant area of its reaction chemistry, primarily leading to the formation of the corresponding quinoline (B57606) through dehydrogenation. This aromatization process is of interest due to the prevalence of the quinoline motif in various biologically active compounds and functional materials.

Various catalytic systems have been developed to facilitate the oxidative dehydrogenation of tetrahydroquinolines. These often employ transition metal catalysts in the presence of an oxidant. For instance, a novel Cu2-MnOₓ catalyst has been shown to be highly efficient for the oxidative dehydrogenation aromatization of 1,2,3,4-tetrahydroquinoline (B108954) (THQL) to quinoline. pku.edu.cn This system demonstrated high conversion (99.1%) and selectivity (97.2%) under mild reaction conditions using air as the oxidant. pku.edu.cn The catalytic activity is attributed to the amorphous nature of the catalyst, a high specific surface area, and a high ratio of Mn³⁺/Mn⁴⁺. pku.edu.cn

Similarly, cobalt nanoparticles encapsulated in nitrogen-doped carbon nanotubes (Co@NCNTs) have been utilized as a catalyst for the oxidative dehydrogenation of partially saturated heterocycles like 1,2,3,4-tetrahydroquinolines. researchgate.net This process typically requires an oxidant, such as molecular oxygen, and a base. researchgate.net The reaction proceeds through a proposed radical pathway. researchgate.net

The oxidation can sometimes be controlled to yield partially oxidized products, such as 1-ethyl-1,2-dihydroquinoline or 1-ethyl-3,4-dihydroquinoline. However, the fully aromatized quinoline is often the thermodynamically favored product. Over-oxidation can also occur, leading to the formation of quinoline N-oxides. pku.edu.cn

Below is a table summarizing the catalytic performance of various systems in the oxidative dehydrogenation of tetrahydroquinoline to quinoline.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Cu₂-MnOₓ | Air | DMF | 130 | 99.1 | 97.2 | pku.edu.cn |

| Co@NCNTs-800 | O₂ | Methanol | - | High | High | researchgate.net |

Reactions Involving the N-Ethyl Moiety and Ring Nitrogen

The N-ethyl group of this compound can participate in specific chemical transformations, although reactions involving the tetrahydroquinoline core are more extensively studied. The ethyl group is generally stable, but under certain conditions, it can be cleaved or modified.

Ethylation is the process of introducing an ethyl group onto a molecule. wikipedia.org This can be achieved through various methods, including electrophilic ethylation using reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) or ethyl halides for good nucleophiles. wikipedia.org

The nitrogen atom of the tetrahydroquinoline ring is a key site of reactivity. As a secondary amine, it can act as a nucleophile and a base. Reactions at the nitrogen atom include:

N-Alkylation and N-Acylation: The nitrogen can be further alkylated or acylated to introduce a variety of functional groups.

Salt Formation: As a base, the nitrogen atom readily reacts with acids to form the corresponding ammonium (B1175870) salts.

Oxidation: The nitrogen atom can be oxidized to form an N-oxide, particularly under strong oxidizing conditions.

The stereochemistry of the methylene (B1212753) protons in the N-ethyl group is diastereotopic in unsymmetrical environments. wikipedia.org This means that chiral reagents can potentially react with these protons stereoselectively. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1,2,3,4 Tetrahydroquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy stands as a cornerstone for the structural determination of 1-Ethyl-1,2,3,4-tetrahydroquinoline, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of this compound. In a typical ¹H NMR spectrum, the signals corresponding to the ethyl group and the tetrahydroquinoline core are distinct. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region, while the aliphatic protons of the ethyl group and the saturated heterocyclic ring resonate at higher fields.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts in the ¹³C NMR spectrum differentiate the aromatic carbons from the aliphatic carbons of the ethyl group and the tetrahydroquinoline moiety. For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), characteristic shifts are observed for the aromatic and aliphatic carbons. nih.gov The introduction of the ethyl group at the N-1 position induces predictable shifts in the adjacent carbon signals.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

| Atom | Predicted Shift (ppm) |

|---|---|

| C2 | 47.5 |

| C3 | 28.0 |

| C4 | 22.5 |

| C4a | 129.5 |

| C5 | 126.8 |

| C6 | 126.5 |

| C7 | 121.3 |

| C8 | 115.8 |

| C8a | 144.7 |

| CH₂ (ethyl) | 43.1 |

| CH₃ (ethyl) | 12.4 |

Note: Data is based on computational predictions and may vary from experimental values.

2D NMR (COSY, HSQC, HMBC, ROESY) for Complex Stereochemical Assignment

For a complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the ethyl group and the tetrahydroquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton, for instance, by correlating the protons of the ethyl group to the C2 and C8a carbons of the tetrahydroquinoline ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY experiments provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

Together, these 2D NMR techniques provide a powerful toolkit for the complete structural and stereochemical elucidation of this compound and its derivatives. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum of the parent 1,2,3,4-tetrahydroquinoline, the molecular ion peak (M⁺) is readily observed. researchgate.net Fragmentation patterns often involve the loss of a hydrogen atom (M-1) or other small fragments, providing clues about the molecular structure. researchgate.net

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₁₁H₁₅N) is 161.1204. spectrabase.com

X-ray Diffraction Studies for Solid-State Molecular Architecture

Advanced Chromatographic Techniques for Compound Characterization and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for the separation, identification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample containing this compound is vaporized and passed through a capillary column, where it is separated from impurities based on its boiling point and interactions with the stationary phase. The eluted compound is then ionized and its mass spectrum is recorded, allowing for positive identification. The retention time in the GC and the mass spectrum together provide a high degree of certainty in the compound's identity. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC with a suitable solvent system can be used for its separation and quantification. nih.gov The use of a UV or fluorescence detector can enhance sensitivity and selectivity. nih.gov The retention time in an HPLC system is a characteristic property of the compound under specific conditions and can be used for its identification and purity determination.

Infrared (IR) Spectrometry for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic) : Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic) : From the ethyl group and the saturated part of the tetrahydroquinoline ring, appearing in the 3000-2850 cm⁻¹ region.

C=C stretching (aromatic) : These vibrations from the benzene ring are expected around 1600 and 1475 cm⁻¹.

C-N stretching : This bond vibration is typically found in the 1350-1000 cm⁻¹ range.

Aromatic C-H bending : Out-of-plane bending vibrations for the substituted benzene ring would appear in the 900-675 cm⁻¹ region, and their pattern can provide information about the substitution pattern of the aromatic ring.

The IR spectrum of the parent 1,2,3,4-tetrahydroquinoline shows characteristic peaks that would also be present in its N-ethyl derivative, with the addition of signals from the ethyl group. nist.govnist.govchemicalbook.com

Theoretical and Computational Investigations of 1 Ethyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the intricacies of molecular systems. These methods are applied to study the fundamental properties of 1-Ethyl-1,2,3,4-tetrahydroquinoline and related derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of tetrahydroquinoline chemistry. For instance, DFT calculations have been employed to understand the regioselectivity of the nitration of N-protected tetrahydroquinolines. researchgate.net In these studies, the geometry of all potential intermediates (σ complexes) and transition states are optimized to determine the most likely points of electrophilic attack. researchgate.net

Researchers have used DFT with various basis sets, such as B3LYP/6-31++G**, to analyze the electronic and steric effects of different protecting groups on the reaction outcome. researchgate.net Similar DFT approaches are used to compare the optimized structures of related heterocyclic compounds with experimental X-ray analysis data, providing a deeper understanding of their geometric parameters. researchgate.net These computational studies are crucial for predicting and rationalizing the chemical behavior of substituted tetrahydroquinolines in various chemical transformations.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. edu.krdresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes the molecule's chemical reactivity, kinetic stability, and optical polarizability. edu.krdijarset.com A smaller gap generally implies higher reactivity and lower stability. ijarset.com

In computational studies of related quinoline (B57606) derivatives, the HOMO-LUMO energy gap has been calculated using DFT methods. For example, the HOMO-LUMO gap for a complex oxazolyl-triazolyl-methanamine compound was calculated to be 4.105 eV using the B3LYP method. researchgate.net For a series of oxo-quinoline derivatives, the lowest energy transitions were found to be associated with electron excitations from the HOMO to the LUMO, corresponding to a π→π* transition. stuba.sk

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for a Related Heterocyclic Compound

| Computational Method | EHOMO (a.u) | ELUMO (a.u) | Energy Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -0.04712 | -0.19799 | 4.105 |

| DFT/PBEPBE | -0.07537 | -0.15974 | 2.295 |

| HF/3-21G | -0.09169 | -0.31379 | 5.98 |

| MP2/3-21G | -0.08263 | -0.30646 | 8.340 |

Data derived from a study on 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine. researchgate.net

The analysis of molecular orbitals reveals that for many quinoline-type structures, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. stuba.sk This distribution dictates the sites for electrophilic and nucleophilic attack.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to predict the chemical behavior of a molecule. edu.krdresearchgate.net These descriptors are defined based on conceptual DFT.

Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. ijarset.com

Chemical Hardness (η) : This property measures the resistance of a molecule to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. edu.krdijarset.com It is calculated as η = (I - A) / 2.

Chemical Potential (μ) : This represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity and is calculated as μ = -(I + A) / 2. edu.krd

Electrophilicity Index (ω) : This global reactivity index quantifies the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η). ijarset.com

These parameters are invaluable for comparing the reactivity of different molecules within a series. For example, a compound with a lower chemical hardness and higher chemical potential is expected to be more reactive. edu.krdijarset.com

Table 2: Equations for Global Chemical Reactivity Descriptors

| Descriptor | Equation | Relationship to HOMO/LUMO |

|---|---|---|

| Chemical Hardness (η) | η = (I - A) / 2 | η ≈ (-EHOMO + ELUMO) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | μ ≈ (EHOMO + ELUMO) / 2 |

| Electronegativity (χ) | χ = -μ | χ ≈ - (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | ω ≈ (EHOMO + ELUMO)² / (4 * (-EHOMO + ELUMO)) |

Based on conceptual DFT principles. edu.krdijarset.com

Mechanistic Studies via Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing for the study of short-lived intermediates and high-energy transition states that are often difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. A key aspect of this is the location and characterization of transition states, which are first-order saddle points on the potential energy surface.

A notable example is the computational study of the regioselective nitration of N-protected tetrahydroquinolines. researchgate.net Theoretical calculations were performed to locate the transition states for the attack of the nitronium ion (NO₂⁺) at different positions of the benzene (B151609) ring. By comparing the activation energies for the formation of the different σ-complex intermediates (Wheland intermediates), researchers could predict the preferred reaction pathway. The results of these computational studies were in excellent agreement with experimental findings, successfully explaining why nitration occurs at specific positions depending on the nature of the nitrogen protecting group and the reaction conditions. researchgate.net This type of analysis is fundamental for understanding and controlling the selectivity of chemical reactions involving the tetrahydroquinoline scaffold.

Many synthetic routes to 1,2,3,4-tetrahydroquinolines involve catalysis, such as the hydrogenation of quinolines or domino reactions. wikipedia.orgnih.gov Computational chemistry can provide detailed insights into the mechanisms of these catalytic processes.

Theoretical studies can model the interaction of the substrate with the catalyst, identify key catalytic intermediates, and map out the entire catalytic cycle. For instance, in the context of the nitration of tetrahydroquinoline, the σ-complexes formed upon electrophilic attack are crucial intermediates. researchgate.net Computational modeling of these intermediates, considering factors like solvent effects, helps to explain the observed product distribution. researchgate.net

Similarly, in metal-catalyzed reactions, DFT calculations can be used to study the geometry of metal-substrate complexes, the energetics of oxidative addition, reductive elimination, and other elementary steps in a catalytic cycle. While specific computational studies on the catalytic cycles for this compound synthesis are not detailed in the provided results, the methodologies are well-established for related systems and are essential for designing more efficient and selective catalysts. nih.govresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools that provide deep insights into the behavior of molecules at an atomic level. For this compound, these techniques are instrumental in understanding its three-dimensional structure, stability, and potential interactions with biological targets. This understanding is crucial in the context of rational drug design and materials science, allowing for the prediction of molecular properties and the guidance of synthetic efforts.

The conformational landscape of this compound is defined by the flexibility of its saturated heterocyclic ring and the rotational freedom of the N-ethyl substituent. The 1,2,3,4-tetrahydroquinoline (B108954) core is not planar; the saturated portion of the ring typically adopts a half-chair or envelope conformation to minimize steric strain. The nitrogen atom (N1) is a key feature, and its substitution with an ethyl group introduces specific stereochemical properties.

The nitrogen atom in the tetrahydroquinoline ring can undergo inversion, a process where the substituents attached to it rapidly flip from one side of the molecule to the other. However, the presence of the N-ethyl group and its steric bulk influence the preferred conformation of the entire ring system. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different possible conformers to identify the most stable, low-energy states. These calculations consider factors like torsional strain from the ethyl group's rotation and ring puckering. The analysis reveals the most probable three-dimensional shapes the molecule will adopt, which is fundamental for understanding its reactivity and how it might fit into a specific binding site.

Table 1: Conformational and Stereochemical Details of this compound

| Parameter | Description |

| Ring Conformation | The saturated heterocyclic ring primarily adopts a non-planar half-chair or envelope conformation to alleviate steric and torsional strain. |

| Nitrogen Inversion | The nitrogen atom (N1) is pyramidal, and its inversion barrier influences the conformational equilibrium. The ethyl group affects the energy of the transition state for this inversion. |

| Ethyl Group Rotation | The C-C bond of the ethyl group can rotate, leading to different rotamers (e.g., gauche, anti). The interaction of the ethyl group with the rest of the molecule determines the preferred rotational state. |

| Chirality | While this compound itself is not chiral, substitution on the carbocyclic or heterocyclic ring can create stereocenters, making conformational analysis critical for understanding diastereomeric relationships. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical information about its structural stability, both as an isolated molecule and when interacting with other molecules, such as a protein receptor. mdpi.com These simulations solve Newton's equations of motion for a system of particles, offering a dynamic view of molecular behavior that static models cannot provide. mdpi.com

Table 2: Example Parameters for a Molecular Dynamics Simulation of a Tetrahydroquinoline Derivative-Protein Complex

| Parameter | Description / Typical Value | Purpose |

| Software | GROMACS, AMBER, Desmond | To perform the simulation calculations. mdpi.com |

| Force Field | AMBER, OPLS, GROMOS | A set of parameters to define the energy of the system and the forces between atoms. mdpi.com |

| Simulation Time | 100-500 ns | To observe the dynamic behavior and ensure the system reaches equilibrium. mdpi.com |

| Temperature | 300 K | To mimic physiological conditions. |

| Pressure | 1 bar | To mimic physiological conditions. |

| Analysis Metric (RMSD) | Root Mean Square Deviation | To measure the average change in displacement of a selection of atoms over time, indicating structural stability. mdpi.com |

| Analysis Metric (RMSF) | Root Mean Square Fluctuation | To identify the flexibility of specific parts of the molecule or protein. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. unesp.br This method is a cornerstone of computer-aided drug design, used for virtual screening of compound libraries and for understanding the molecular basis of a ligand's activity. unesp.br

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site. orientjchem.org Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score generally indicates a more favorable binding interaction. orientjchem.org

For tetrahydroquinoline derivatives, docking studies have been successfully used to explore their interactions with various anticancer targets. For example, derivatives have been docked into the epidermal growth factor receptor (EGFR) and lysine-specific demethylase 1 (LSD1). mdpi.comunesp.br The results of these studies identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp555, Phe538) and hydrophobic interactions, that stabilize the ligand in the active site. mdpi.com This information is invaluable for designing new derivatives, like analogs of this compound, with improved potency and selectivity.

Table 3: Illustrative Molecular Docking Results for Tetrahydroquinoline Derivatives Against a Protein Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Tetrahydroquinoline Derivative C14 | EGFR (4LRM) | -10.1 | Not specified | unesp.br |

| Tetrahydroquinoline Derivative 18x | LSD1 | Not specified | Not specified | mdpi.com |

| Designed Derivative D1 | LSD1 | Not specified | Asp555, Phe538, Glu559, Pro808 | mdpi.com |

| Quinoline Derivative 17 | P-glycoprotein (6C0V) | -9.22 | Not specified | nih.gov |

The 1,2,3,4 Tetrahydroquinoline Scaffold in Advanced Chemical Design

Structural Motif in Complex Chemical Systems and Scaffolds

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a fundamental structural motif found in numerous complex chemical systems. gfcollege.in While natural products often feature more complex substitution patterns, the core tetrahydroquinoline scaffold is a key component. For instance, the martinelline alkaloids, which are non-peptide antagonists for bradykinin (B550075) receptors, contain a substituted tetrahydroquinoline core. mdpi.com

In synthetic chemistry, the N-substituted tetrahydroquinoline framework is a cornerstone for building diverse molecular architectures. The ethyl group at the nitrogen atom can influence the molecule's conformational preferences and lipophilicity, which are critical parameters in the design of functional molecules. An example of a complex molecule incorporating a substituted 1-ethyl-1,2,3,4-tetrahydroquinoline is (E)-4-guanidino-2-methylbut-2-en-1-yl(2S,4S)-4-(1-ethyl-3-(3-methylbut-2-en-1-yl)guanidino-2-(3-(5-methylhex-4-enimidamido)propyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate, which exhibits activity as a bradykinin antagonist. mdpi.com

The versatility of the tetrahydroquinoline scaffold is further demonstrated by its incorporation into hybrid molecules. For example, coupling 1,2,3,4-tetrahydroquinoline with ibuprofen (B1674241) creates a new chemical entity, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, combining the structural features of both parent molecules. mdpi.com This approach highlights the utility of the tetrahydroquinoline motif as a platform for generating novel chemical structures with potentially synergistic or unique properties.

Design Principles for Novel Substituted Tetrahydroquinoline Architectures

The design of novel substituted tetrahydroquinoline architectures is guided by several key principles aimed at achieving specific chemical properties and functionalities. A primary strategy involves the modification of the core tetrahydroquinoline scaffold at various positions to modulate its electronic and steric characteristics. nih.gov

Domino reactions, also known as tandem or cascade reactions, represent a highly effective strategy for synthesizing complex tetrahydroquinolines from simple starting materials in a single operation. nih.gov These reactions are advantageous due to their high atom economy, selectivity, and reduced waste generation. nih.gov For example, a reductive cyclization of a precursor can lead to the formation of the tetrahydroquinoline ring with high diastereoselectivity, where the stereochemical outcome is controlled by the steric influence of existing substituents. mdpi.com

Another important design principle is the use of protecting groups to direct reactions to specific sites on the tetrahydroquinoline molecule. For instance, an N-Boc (tert-butyloxycarbonyl) group can be used to facilitate functionalization at the C4 position through an undirected deprotonation-capture sequence. chemrxiv.org The choice of substituents on the aromatic ring also plays a crucial role in directing the synthesis and influencing the properties of the final product. Electron-donating and electron-withdrawing groups can affect the reactivity of the scaffold and are strategically chosen to achieve desired outcomes. chemrxiv.org

The following table illustrates the design of various substituted tetrahydroquinolines and the synthetic strategies employed:

| Starting Material/Precursor | Reaction Type | Key Reagents/Catalysts | Resulting Architecture | Reference |

| N-Boc-1,2,3,4-tetrahydroquinoline | Deprotonation-Alkylation | s-BuLi, (-)-Sparteine, Alkyl halide | 4-Alkyl-N-Boc-1,2,3,4-tetrahydroquinolines | chemrxiv.org |

| 2-(2-Nitrobenzyl)acetoacetate | Reductive Cyclization | H₂, Pd/C | 2-Alkyl-4-ester-1,2,3,4-tetrahydroquinolines | mdpi.com |

| 2-Aminochalcones | Dehydrative Cyclization/Asymmetric Reduction | Chiral Phosphoric Acid, Hantzsch Ester | Chiral 2,4-Diaryl-1,2,3,4-tetrahydroquinolines | organic-chemistry.org |

| Anilines, Aldehydes, Vinyl Ethers | Povarov Reaction (Three-Component) | AlCl₃ or Cu(OTf)₂ | 2,4-Disubstituted-1,2,3,4-tetrahydroquinolines | sci-rad.com |

This table is interactive. Click on the headers to sort.

Strategic Application in Chemical Probe Development and Screening Libraries

The 1,2,3,4-tetrahydroquinoline scaffold and its derivatives are strategically employed in the development of chemical probes and are frequently included in small molecule screening libraries. nih.gov These libraries are essential tools in high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds. nih.gov The chemical diversity of substituted tetrahydroquinolines makes them attractive candidates for inclusion in such libraries. nih.gov

However, it is important to note that certain classes of tetrahydroquinolines, particularly fused tricyclic tetrahydroquinolines, have been identified as pan-assay interference compounds (PAINS). nih.gov These compounds can exhibit non-specific activity in a variety of assays, leading to false-positive results. nih.gov It has been observed that these fused tetrahydroquinolines can be unstable in solution under standard laboratory conditions, degrading over time. nih.gov This highlights the need for careful validation of any "hits" containing this scaffold from HTS campaigns.

Despite the potential for assay interference with some derivatives, the core tetrahydroquinoline structure remains a valuable starting point for the development of more specific chemical probes. By carefully designing derivatives and avoiding known promiscuous substructures, researchers can leverage the favorable properties of the tetrahydroquinoline scaffold to create potent and selective modulators of biological targets. For example, derivatives of 1,2,3,4-tetrahydroquinoline have been developed as potent inhibitors of NF-κB transcriptional activity, demonstrating their utility in targeted probe development. nih.gov

Relevance in the Synthesis of Advanced Chemical Entities for Specific Chemical Objectives

The this compound scaffold serves as a valuable intermediate in the synthesis of advanced chemical entities designed for specific chemical objectives. Its structure allows for further functionalization to create more complex molecules with tailored properties.

One significant application is in the development of molecules with specific biological activities. For instance, the synthesis of novel 1,2,3,4-tetrahydroquinoline derivatives has been pursued to create potent inhibitors of the NF-κB signaling pathway, which is implicated in various diseases. nih.gov In these syntheses, the tetrahydroquinoline core is systematically modified with different substituents to optimize its inhibitory activity and cytotoxicity against cancer cell lines. nih.gov

The synthesis of chiral 4-alkyl-1,2,3,4-tetrahydroquinolines is another area of importance, as these compounds can serve as key intermediates in the generation of bioactive molecules, such as androgen receptor agonists. researchgate.net An efficient route to (4R)-4-ethyl-1,2,3,4-tetrahydroquinoline involves an organoaluminum-promoted modified Beckmann rearrangement of an oxime sulfonate derived from (3R)-3-ethylindan-1-one. researchgate.net This demonstrates the utility of the tetrahydroquinoline scaffold in asymmetric synthesis to produce enantiomerically pure compounds for specific biological targets.

The following table provides examples of advanced chemical entities synthesized from tetrahydroquinoline precursors for specific objectives:

| Precursor | Synthetic Objective | Resulting Entity | Key Transformation | Reference |

| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Develop NF-κB inhibitors | N-(substituted)phenyl amides of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid | Amide coupling | nih.gov |

| (E)-ethyl 3-phenylpent-2-enoate | Enantioselective synthesis of a bioactive intermediate | (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline | Asymmetric conjugate reduction followed by Beckmann rearrangement | researchgate.net |

| N-methylanilines and 1,3-propanediol (B51772) | Environmentally friendly synthesis of tetrahydroquinolines | N-alkyl tetrahydroquinolines | Iridium-catalyzed direct cyclization | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Structure-Reactivity Relationship Investigations in Chemical Contexts

Investigations into the structure-reactivity relationships of 1,2,3,4-tetrahydroquinoline derivatives are crucial for optimizing synthetic routes and understanding the impact of substituents on reaction outcomes. The electronic and steric properties of substituents on the tetrahydroquinoline scaffold can significantly influence the yield and selectivity of chemical transformations.

In the context of the Povarov reaction, which is used to synthesize tetrahydroquinolines, the nature of the substituents on the reactants has a direct impact on the reaction's efficiency. sci-rad.com For example, the presence of an electron-donating group like a p-methoxy group on the aromatic ring of the aldehyde component can reduce both the selectivity and the yield of the cycloaddition product. sci-rad.com

The steric bulk of substituents also plays a critical role in determining the stereoselectivity of reactions. In the reductive cyclization to form substituted tetrahydroquinolines, larger alkyl groups at the C2 position can lead to higher cis selectivity. mdpi.com This is rationalized by a proposed steric interaction in the imine intermediate that favors a particular conformation, leading to the preferential formation of the cis product. mdpi.com Similarly, in the formation of tricyclic systems, a bridgehead ester group can sterically direct the addition of hydrogen to the opposite face of the molecule, resulting in a trans ring junction with high selectivity. mdpi.com

The following table summarizes the observed effects of substituents on the yield and selectivity of reactions involving the tetrahydroquinoline scaffold:

| Reaction | Substituent Variation | Observed Effect on Yield/Selectivity | Proposed Rationale | Reference |

| Reductive Cyclization | Increasing size of C2 alkyl group | Increased cis diastereoselectivity | Steric interaction in the imine intermediate favoring a pseudoaxial ester | mdpi.com |

| Reductive Cyclization (Tricyclic) | Presence of a bridgehead ester | >98% selectivity for the trans-fused product | Steric directing effect of the ester group | mdpi.com |

| Povarov Reaction | p-methoxy group on aldehyde | Reduced yield and selectivity | Electronic effect of the substituent | sci-rad.com |

| Deprotonation-Alkylation | Variation of aryl halide substituent | Good to excellent yields with electron-donating, electron-withdrawing, and extended aromatic systems | Robustness of the reaction conditions | chemrxiv.org |

This table is interactive. Click on the headers to sort.

Q & A

Q. What are common synthetic strategies for preparing 1-Ethyl-1,2,3,4-tetrahydroquinoline derivatives?

Synthesis often involves regioselective intramolecular cyclization of N-substituted aromatic amines with epichlorohydrin or related electrophiles. For example, bifunctional derivatives are synthesized by heating N,N'-di(3-chloro-2-hydroxypropyl) precursors, enabling cyclization via electrophilic aromatic substitution . Multi-component reactions, such as DBU-promoted cascades of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate, efficiently yield highly substituted derivatives through Knoevenagel condensation followed by aza-Michael–Michael additions .

Q. How are crystal structures of this compound derivatives characterized?

X-ray crystallography is the gold standard. Derivatives are recrystallized from solvent mixtures (e.g., ethyl acetate/hexane) and refined using riding models for hydrogen atoms. Key features include half-chair conformations of the tetrahydroquinoline ring and intermolecular hydrogen bonds (e.g., C–H···O interactions forming chains or sheets), which dictate supramolecular packing .

Q. What spectroscopic techniques validate the synthesis of tetrahydroquinoline derivatives?

1H/13C NMR confirms regiochemistry and substituent positions, while FT-IR identifies functional groups (e.g., sulfonyl or hydroxyl). HPLC ensures purity (>98%), and mass spectrometry verifies molecular weight. For example, indole-substituted derivatives are characterized by distinct aromatic proton shifts and carbonyl stretching frequencies .

Advanced Research Questions

Q. Which catalytic systems enable efficient dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinolones?

Fe-ISAS/CN catalysts (atomically dispersed Fe on N-doped carbon) achieve 100% conversion and selectivity for quinolone formation. The catalyst retains 82% activity after 5 cycles, validated by HAADF-STEM and XANES/EXAFS analyses. Comparative data (Table S5) show superiority over Fe nanoparticles and carbon-only catalysts .

Q. How is enantioselective synthesis of tetrahydroquinoline derivatives achieved?

Chiral diruthenium complexes catalyze intramolecular allenylidene-ene cyclizations of propargylic alcohols, yielding derivatives with up to 99% enantiomeric excess. This method is effective for synthesizing chromane- or thiochromane-fused heterocycles, critical for bioactive compound development .

Q. What strategies improve pharmacokinetics of tetrahydroquinoline-based enzyme inhibitors?

Lead optimization focuses on substituting the 1-position with alkylamino groups. For example, replacing benzyl groups with methylamino enhances oral bioavailability (from 18% to 60%) and eliminates hERG inhibition (IC50 > 30 μM). SAR studies guided by NOS assay data and computed physicochemical parameters (e.g., logP) are pivotal .

Q. How do multi-component reactions expand synthetic access to substituted tetrahydroquinolines?

DBU-mediated cascades combine 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in one pot. The reaction proceeds via Knoevenagel condensation to form α,β-unsaturated nitriles, followed by aza-Michael–Michael additions to construct polycyclic frameworks. This method avoids transition metals and enables rapid library generation .

Q. What structural features enhance the thermal stability of tetrahydroquinoline derivatives?